prop-2-enyl (E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoate
Overview
Description
Prop-2-enyl (E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoate is a useful research compound. Its molecular formula is C17H14BrNO4 and its molecular weight is 376.2 g/mol. The purity is usually 95%.
The exact mass of the compound allyl 2-[(5-bromo-2-furoyl)amino]-3-phenylacrylate is 375.01062 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Allyl 2-[(5-bromo-2-furoyl)amino]-3-phenylacrylate, as part of the allyl and furan compound family, has applications primarily in the field of organic synthesis and chemical reactions. For example, Shimizu, Watanabe, and Tsuno (1984) investigated the silver ion-induced allylation of furan with cyclopropyl halides, exploring the regio- and stereoselective reactions to produce 2-allylfuran derivatives (Shimizu, Watanabe, & Tsuno, 1984). This highlights the compound's role in facilitating specific chemical transformations, useful in synthesizing various derivatives for further applications.
Application in Oligosaccharide Synthesis
In carbohydrate research, allyl 2-[(5-bromo-2-furoyl)amino]-3-phenylacrylate-related compounds have been used as intermediates in oligosaccharide synthesis. Slife, Nashed, and Anderson (1981) discussed the use of similar allyl compounds in preparing a series of di- and tri-saccharides, demonstrating its utility in complex carbohydrate synthesis (Slife, Nashed, & Anderson, 1981). These synthetic methods are pivotal in developing substances with potential bioactivity, further emphasizing the compound's significance in biochemical research.
Heterocyclic Chemistry and Pharmaceutical Applications
Further, the compound's structural elements are involved in heterocyclic chemistry, which is crucial in pharmaceutical research. For instance, Méndez et al. (2001) explored the transformations of quinoline derivatives, involving similar N-furoylation and N-allylation reactions (Méndez et al., 2001). Such research contributes to the development of new drugs and understanding the biochemical interactions of these compounds.
Organic Synthesis and Catalysis
In the realm of organic synthesis and catalysis, the reaction properties of allyl and furan compounds are exploited to create various organic products. For example, Tamaru, Yamada, and Yoshida (1978) investigated the palladium-catalyzed reaction of alkyl 5-bromo-2-furoate with allylic alcohols, leading to the selective synthesis of specific furan derivatives (Tamaru, Yamada, & Yoshida, 1978). This is indicative of the compound's role in advanced synthesis techniques, where precision and specificity are paramount.
Properties
IUPAC Name |
prop-2-enyl (E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c1-2-10-22-17(21)13(11-12-6-4-3-5-7-12)19-16(20)14-8-9-15(18)23-14/h2-9,11H,1,10H2,(H,19,20)/b13-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXNTLLIOGAABP-ACCUITESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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